

# Application Notes and Protocols: Leaching and Migration of UV-328 from Plastic Matrices

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## Compound of Interest

Compound Name: UV-328

Cat. No.: B058241

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These application notes provide a comprehensive overview of the current understanding of the leaching and migration of the UV stabilizer **UV-328** from various plastic matrices. The included protocols offer detailed methodologies for conducting migration studies to assess the potential for **UV-328** to transfer from plastic materials into surrounding environments, including food and biological systems.

## Introduction to UV-328 and its Migration from Plastics

**UV-328**, a benzotriazole UV absorber, is widely used as an additive in various plastics to protect them from degradation caused by ultraviolet radiation.[1] It is commonly found in polymers such as polyethylene (PE), polypropylene (PP), polystyrene (PS), and polycarbonate (PC).[2][3] Since **UV-328** is not chemically bound to the polymer matrix, it has the potential to leach and migrate from the plastic into contact media. This migration is a significant concern due to the persistent, bioaccumulative, and potentially toxic nature of **UV-328**. [4] The process of migration involves the diffusion of the additive within the polymer to the surface, followed by its transfer into the contacting phase, which can be a liquid (like water or a food simulant) or a solid.[5]

## Factors Influencing Leaching and Migration

Several factors can influence the rate and extent of **UV-328** migration from plastic matrices:

- **Polymer Type:** The chemical structure and morphology of the polymer play a crucial role. For instance, leaching of UV stabilizers from low-density polyethylene (LDPE) has shown a positive deviation from Raoult's law, while slight negative deviations were observed in polyethylene terephthalate (PET) and polystyrene (PS).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Temperature:** Higher temperatures generally increase the diffusion coefficient of the additive within the polymer, leading to accelerated migration.[\[4\]](#)[\[5\]](#)
- **Contact Medium (Simulant):** The nature of the contacting medium significantly affects migration. Fatty food simulants, such as ethanol and isooctane, tend to cause greater migration of hydrophobic compounds like **UV-328** compared to aqueous simulants.[\[6\]](#)
- **UV Radiation:** Exposure to UV radiation can degrade the plastic matrix, potentially increasing the leaching of additives.[\[9\]](#)[\[10\]](#)
- **Time:** The duration of contact between the plastic and the surrounding medium directly influences the total amount of migrated substance.

## Quantitative Data on UV-328 Migration

The following tables summarize available quantitative data on the migration of **UV-328** and other relevant UV stabilizers from different plastic matrices into various simulants under different conditions.

Table 1: Equilibrium Leaching of UV Stabilizers from Various Plastics

Plastic Type	UV Stabilizer	Simulant System	Leaching Concentration (µg/L)	Reference
LDPE	UV-328	Acetonitrile/Water	10 (Detection Limit)	[11]
PET	Tinuvin 234	95% Ethanol (40°C, 10 days)	2 µg/dm <sup>2</sup>	[6][12][13]
PS	UV-328	Acetonitrile/Water	Not specified	[7][8]

Note: Data for **UV-328** is limited in readily comparable formats. Tinuvin 234 is another benzotriazole UV stabilizer, and its migration data from PET is included for comparative purposes.

Table 2: Concentration of **UV-328** Found in Plastic Products

Plastic Product	Polymer Type	UV-328 Concentration	Reference
Milk and Snack Packaging	-	25–76 µg/g	[2]
PET Beverage Packaging	PET	2.01 µg/g	[3]
LDPE Packaging	LDPE	13.88 µg/g	[3]
Recycled HDPE Pellets	HDPE	0.102 - 334 µg/kg	[2][3]

## Experimental Protocols

### Protocol 1: Determination of UV-328 Migration into Food Simulants

This protocol is based on the principles outlined in the Commission Regulation (EU) No 10/2011 for testing the migration of plastic additives into food simulants.[2][14][15][16][17]

## 1. Materials and Reagents:

- Plastic material or article to be tested
- Food Simulants:
  - Simulant A: 10% ethanol (v/v) in deionized water (for aqueous foods)
  - Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods)
  - Simulant D2: Vegetable oil (e.g., olive oil) or isooctane (for fatty foods)
- **UV-328** analytical standard (certified reference material)
- Solvents for extraction and analysis (e.g., n-hexane, acetonitrile, methanol - HPLC grade)
- Glass migration cells or containers with inert seals
- Incubator or oven for controlled temperature conditions
- Analytical instrumentation: High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

## 2. Sample Preparation:

- Cut the plastic material into test specimens of a known surface area (e.g., 1 dm<sup>2</sup>).
- Clean the specimens by gently wiping with a lint-free cloth to remove any surface contamination. Do not use solvents for cleaning.
- For articles intended for repeated use, perform the migration test three times on the same specimen, using a fresh portion of the food simulant each time. The compliance is checked on the basis of the level of the migration found in the third test.

### 3. Migration Test Procedure:

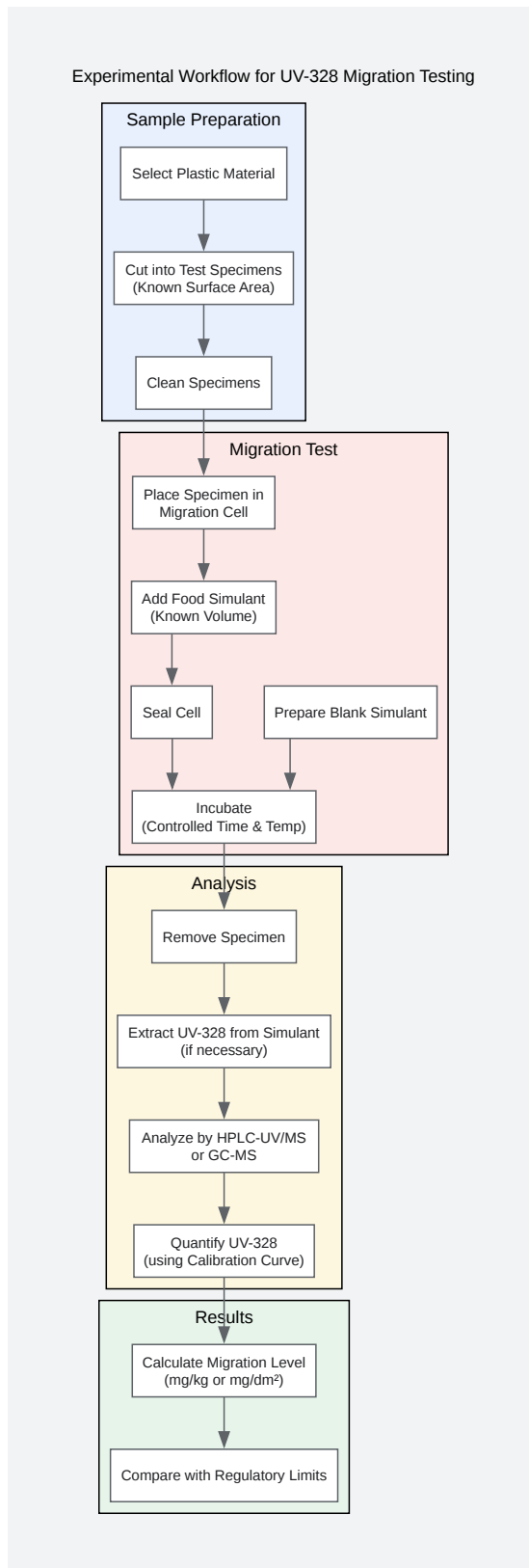
- Place the test specimen in a glass migration cell or container.
- Add a known volume of the selected food simulant to achieve a defined surface area to volume ratio (typically 6 dm<sup>2</sup>/L, unless the actual use conditions are different).
- Seal the migration cell to prevent evaporation of the simulant.
- Incubate the cells under the selected test conditions (time and temperature) that correspond to the worst foreseeable conditions of use of the plastic article. Standard conditions are often 10 days at 40°C.
- Prepare a blank sample containing only the food simulant and incubate it under the same conditions.

### 4. Analysis of **UV-328** in Food Simulants:

- After the incubation period, remove the plastic specimen from the simulant.
- For Aqueous Simulants (A and B):
  - The simulant can often be directly analyzed by HPLC-UV/MS. If concentration is needed, perform solid-phase extraction (SPE).
- For Fatty Food Simulants (D2 - Oil or Isooctane):
  - Perform a liquid-liquid extraction or solvent extraction to transfer **UV-328** from the simulant into a solvent compatible with the analytical instrument (e.g., extract with acetonitrile from isooctane).
- Quantify the concentration of **UV-328** in the extracts using a calibrated HPLC-UV/MS or GC-MS system. Construct a calibration curve using the **UV-328** analytical standard.
- Calculate the migration of **UV-328** in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm<sup>2</sup> of the contact surface (mg/dm<sup>2</sup>).

## Visualizations

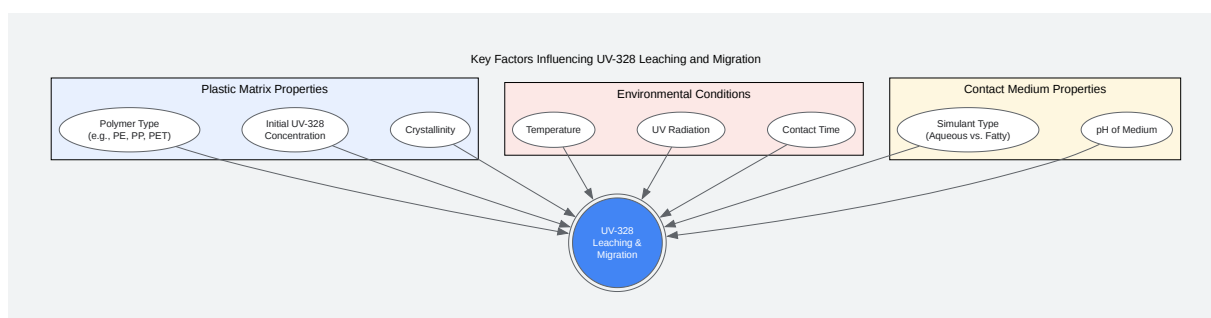
### Experimental Workflow for UV-328 Migration Study



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Caption: Workflow for **UV-328** migration testing.

## Factors Influencing UV-328 Leaching and Migration



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Caption: Factors affecting **UV-328** migration.

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